m-PEG6-acid

概要

説明

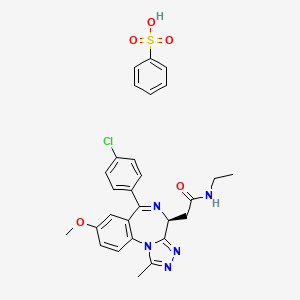

m-PEG6-acid, also known as Methoxy PEG6 Propionic Acid, is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . The hydrophilic PEG spacer increases solubility in aqueous media .

Synthesis Analysis

The synthesis of PEG derivatives like m-PEG6-acid involves several general routes, utilizing key intermediates . These routes include nucleophilic displacements with the alkoxide of PEG, nucleophilic displacement on PEG-tosylate, -mesylate, or -bromide, reductive amination of PEG-aldehyde, reductive amination of PEG-amine, and nucleophilic displacements on the s-triazine derivative prepared from s-triazine trichloride and PEG .

Molecular Structure Analysis

The molecular formula of m-PEG6-acid is C14H28O8 . Its exact mass is 324.18 and its molecular weight is 324.370 . The elemental analysis shows that it contains 51.84% Carbon, 8.70% Hydrogen, and 39.46% Oxygen .

Chemical Reactions Analysis

m-PEG6-acid is a PEG linker containing a terminal carboxylic acid. The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond .

Physical And Chemical Properties Analysis

PEG derivatives like m-PEG6-acid have unique hydrophilicity and electrical neutrality . The hydrophilic PEG spacer increases solubility in aqueous media . The physical properties of PEG solutions in water, their unique solvent properties, and the metal cation are also important .

科学的研究の応用

PEGylation

m-PEG6-acid is a PEG linker containing a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g. EDC, or HATU) to form a stable amide bond . This process is known as PEGylation and is widely used in drug delivery systems to improve the solubility, stability, and bioavailability of therapeutic agents .

Solubility Enhancement

The hydrophilic PEG spacer in m-PEG6-acid increases solubility in aqueous media . This property is beneficial in various fields, including pharmaceuticals, where it can enhance the solubility of poorly water-soluble drugs, thereby improving their bioavailability .

Drug Delivery

m-PEG6-acid can be used in the development of drug delivery systems . The PEG linker can be used to attach therapeutic agents, allowing them to be delivered directly to the target site, reducing side effects and improving efficacy .

Surface Modification

m-PEG6-acid can be used for surface modification of nanoparticles . The PEGylation process can improve the stability, biocompatibility, and functionality of nanoparticles, making them suitable for various applications such as drug delivery and imaging .

Biomedical Applications

Functionalized nanoparticles, including those modified with m-PEG6-acid, have been used in various biomedical applications . These include targeted drug delivery, imaging, and diagnostics .

Environmental Remediation

Functionalized nanoparticles, including those modified with m-PEG6-acid, can also be used in environmental remediation . They can be used to remove pollutants from the environment, contributing to the preservation of ecosystems .

Wastewater Treatment

In the field of wastewater treatment, functionalized nanoparticles, including those modified with m-PEG6-acid, can be used to remove harmful substances . This contributes to the purification of water resources and the protection of public health .

Nucleic Acid Detection

m-PEG6-acid can be used in the detection of nucleic acids . The PEG linker can be used to attach specific biomolecules to magnetic nanoparticles, allowing for the rapid, specific separation and detection of nucleic acids .

作用機序

Target of Action

m-PEG6-acid, also known as Thiol-PEG6-acid, is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to a target protein, leading to the degradation of the target protein .

Mode of Action

The m-PEG6-acid molecule contains a terminal carboxylic acid, which can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows m-PEG6-acid to connect two different ligands: one for the E3 ubiquitin ligase and the other for the target protein . The formation of this bond leads to the degradation of the target protein .

Biochemical Pathways

The primary biochemical pathway affected by m-PEG6-acid is the ubiquitin-proteasome system . This system is responsible for protein degradation within cells. By linking an E3 ubiquitin ligase to a target protein, m-PEG6-acid facilitates the degradation of the target protein, thereby influencing the associated biochemical pathways .

Pharmacokinetics

It’s known that the hydrophilic peg spacer in m-peg6-acid increases solubility in aqueous media , which could potentially enhance its bioavailability

Result of Action

The primary result of m-PEG6-acid’s action is the degradation of its target protein . This degradation occurs through the ubiquitin-proteasome system and can influence various cellular processes depending on the function of the target protein .

Action Environment

The action environment of m-PEG6-acid can influence its efficacy and stability. For instance, the presence of primary amine groups and activators (e.g., EDC, or HATU) is necessary for m-PEG6-acid to form a stable amide bond . Additionally, the hydrophilic nature of the PEG spacer in m-PEG6-acid suggests that it may be more effective in aqueous environments

Safety and Hazards

When handling m-PEG6-acid, avoid all personal contact, including inhalation . Wear protective clothing when the risk of exposure occurs. Use it in a well-ventilated area. Avoid contact with moisture. Avoid contact with incompatible materials. When handling, do not eat, drink, or smoke. Keep containers securely sealed when not in use .

将来の方向性

m-PEG6-acid is a PEG linker containing a terminal carboxylic acid, which can be activated for amine PEGylation . It is used for research purposes . The development of new applications areas for PEG derivatives like m-PEG6-acid is ongoing, with a growing demand for improved and versatile methods for the synthesis and characterization of PEG derivatives .

特性

IUPAC Name |

3-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O8/c1-17-4-5-19-8-9-21-12-13-22-11-10-20-7-6-18-3-2-14(15)16/h2-13H2,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YMWMTQPDLHRNCZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOCCOCCOCCOCCOCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

m-PEG6-acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

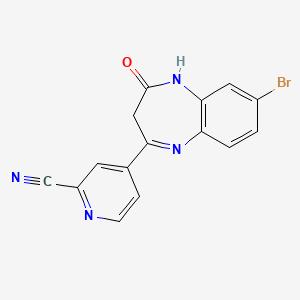

![2-[(4s)-6-(4-Chlorophenyl)-8-Methoxy-1-Methyl-4h-[1,2,4]triazolo[4,3-A][1,4]benzodiazepin-4-Yl]-N-Ethylacetamide](/img/structure/B609211.png)